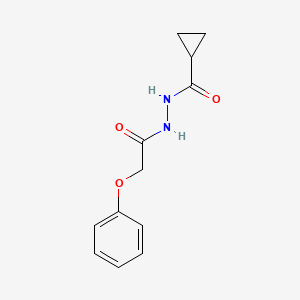
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is an organic compound characterized by the presence of a cyclopropane ring, a phenoxyacetyl group, and a carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide typically involves the following steps:
-
Formation of Phenoxyacetyl Chloride: : Phenoxyacetic acid is reacted with thionyl chloride to form phenoxyacetyl chloride.
Reaction Conditions: The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering.
-
Cyclopropanecarbohydrazide Formation: : Cyclopropanecarboxylic acid is converted to cyclopropanecarbohydrazide by reacting with hydrazine hydrate.
Reaction Conditions: This reaction is typically performed at elevated temperatures to ensure complete conversion.
-
Coupling Reaction: : The final step involves the reaction of phenoxyacetyl chloride with cyclopropanecarbohydrazide to form N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide.
Reaction Conditions: This coupling reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: These reactions can lead to the formation of corresponding oxo derivatives.
-
Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction can yield amine derivatives or alcohols depending on the reaction conditions.
-
Substitution: : N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide can participate in nucleophilic substitution reactions.
Reagents and Conditions: Common reagents include alkyl halides or acyl chlorides, and reactions are typically carried out in polar aprotic solvents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Bases: Triethylamine, pyridine.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is used as an intermediate for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is investigated for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new medications for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, while the cyclopropane ring can provide rigidity and stability to the molecule. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide: vs. : The latter has a similar structure but with a different functional group, which can lead to different reactivity and biological activity.
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide: vs. : This compound has a hydrazine group instead of a hydrazide, affecting its chemical and biological properties.
Uniqueness
N’-(2-phenoxyacetyl)cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and a phenoxyacetyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-14-12(16)9-6-7-9)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLIZPBQNSXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
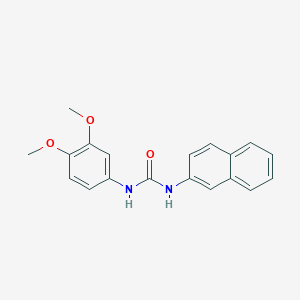
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
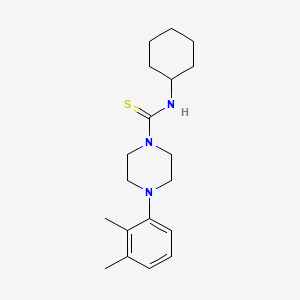
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)
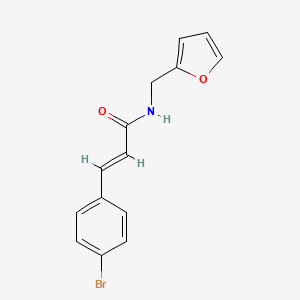
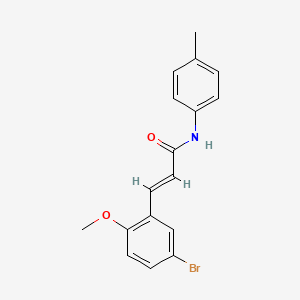
![5-[(3,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole](/img/structure/B5794067.png)
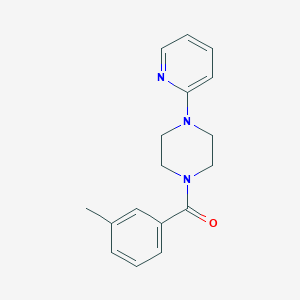
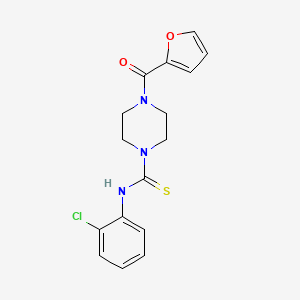

![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)
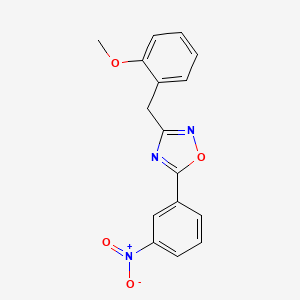
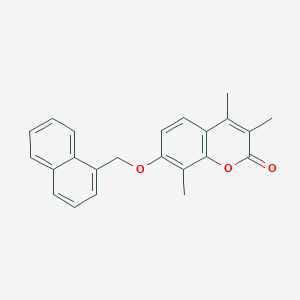
![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794099.png)
